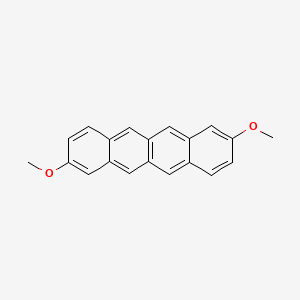

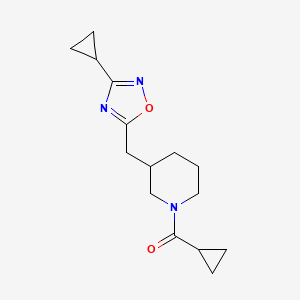

![molecular formula C26H21NO5 B2497154 3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1379879-95-4](/img/structure/B2497154.png)

3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid often involves intricate processes such as C-H functionalization and annulation. A notable method includes the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which successfully constructs the benzofuran motif while introducing a quaternary center and a carbonyl group at specific positions. This method highlights the capability to synthesize benzofuran-3(2H)-one scaffolds, which are structurally similar to the target compound, showcasing the complexity and efficiency of modern synthetic chemistry approaches (Yuan et al., 2019).

Molecular Structure Analysis

The detailed molecular structure of compounds bearing a benzofuran core has been explored through various spectroscopic and computational methods. For instance, synthesis followed by spectral analysis, quantum studies, and theoretical calculations, such as Density Functional Theory (DFT), have been applied to understand the electronic configuration, stability, and reactivity of such molecules. These analyses help in predicting the behavior of molecules under different conditions and in different reactions (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving benzofuran derivatives are diverse, with methods such as palladium-catalyzed carbonylation using formic acid as the CO source to synthesize benzofuran-2(3H)-ones. This reaction exemplifies the ability to form complex structures through intramolecular synthesis and highlights the versatility of benzofuran compounds in participating in various chemical transformations (Li et al., 2017).

Physical Properties Analysis

The physical properties of benzofuran derivatives, including those similar to the target compound, have been characterized through crystallography and other analytical techniques. These studies reveal information about the compound's stability, crystalline structure, and intermolecular interactions, which are crucial for understanding its behavior in solid form and its potential applications in materials science (Choi et al., 2007).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including reactivity, stereoselectivity, and electrophilic substitution reactions, provide insight into their potential utility in synthetic chemistry. Studies on the synthesis of fluorene derivatives from triarylcarbinols, for example, show the influence of substituents on reaction outcomes and offer strategies for designing molecules with desired properties (Teng et al., 2013).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Benzofuran and its derivatives have been recognized as promising structures in the development of antimicrobial agents. These compounds, found extensively in both natural and synthetic forms, showcase a broad spectrum of biological and pharmacological applications. The unique structural features of benzofuran make it a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates. Recent advancements have positioned benzofuran as a pharmacophore of choice for designing antimicrobial agents that are active towards various clinically approved targets (Hiremathad et al., 2015).

Bioactivity and Synthesis

Benzofuran compounds are known for their strong bioactivities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their potential applications in various domains have attracted significant attention from chemical and pharmaceutical researchers. The discovery of novel benzofuran compounds with anti-hepatitis C virus activity and anticancer agents showcases the compound's potential as a natural drug lead. Advances in the synthesis of benzofuran rings have opened new avenues for constructing complex benzofuran compounds, contributing to the field's growth (Miao et al., 2019).

Inhibitors and Therapeutic Agents

The benzofuran nucleus is a fundamental unit in numerous bioactive heterocycles, displaying a wide range of biological activity. Benzofuran derivatives have potent applications in pharmaceuticals, agriculture, and polymers. They have been recognized as pronounced inhibitors against various diseases, viruses, fungi, microbes, and enzymes. Recent research focuses on outlining potent benzofuran derivatives that may serve as potential pro-drugs, highlighting the importance of certain functional groups in enhancing therapeutic activities (Dawood, 2019).

Eigenschaften

IUPAC Name |

3-(1-benzofuran-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO5/c28-25(29)23(14-17-13-16-7-1-6-12-24(16)32-17)27-26(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-13,22-23H,14-15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDUOSGHPGZBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

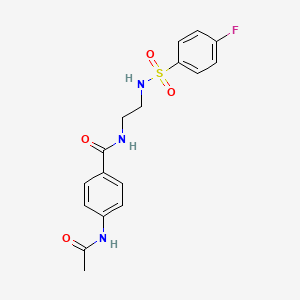

![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)

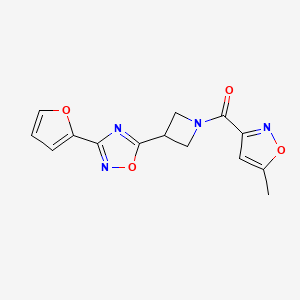

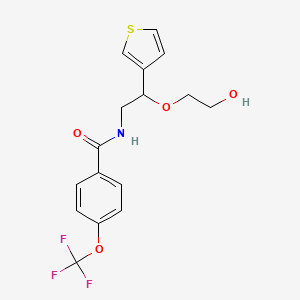

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2497077.png)

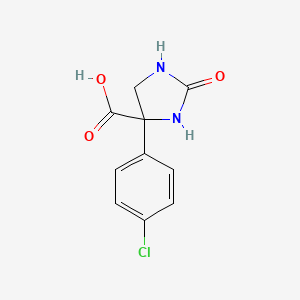

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate; bis(oxalic acid)](/img/structure/B2497079.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)

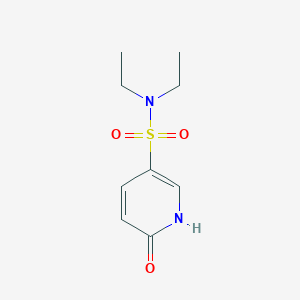

![3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)

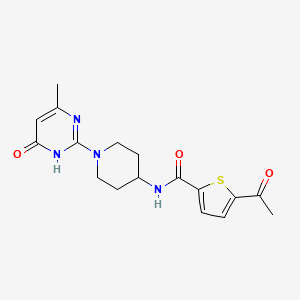

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)